[2-(4-Fluoro-phenyl)-pyrimidin-5-yloxy]-acetic acid
CAS No.:
Cat. No.: VC13566869
Molecular Formula: C12H9FN2O3
Molecular Weight: 248.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H9FN2O3 |
|---|---|
| Molecular Weight | 248.21 g/mol |
| IUPAC Name | 2-[2-(4-fluorophenyl)pyrimidin-5-yl]oxyacetic acid |
| Standard InChI | InChI=1S/C12H9FN2O3/c13-9-3-1-8(2-4-9)12-14-5-10(6-15-12)18-7-11(16)17/h1-6H,7H2,(H,16,17) |
| Standard InChI Key | YPZAVHWEFDWYMP-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=NC=C(C=N2)OCC(=O)O)F |
| Canonical SMILES | C1=CC(=CC=C1C2=NC=C(C=N2)OCC(=O)O)F |
Introduction
[2-(4-Fluoro-phenyl)-pyrimidin-5-yloxy]-acetic acid is a synthetic organic compound that combines a pyrimidine ring with a fluoro-substituted phenyl group and an acetic acid moiety. This structure suggests potential applications in medicinal chemistry, particularly as a scaffold for drug development due to the presence of bioactive heterocyclic and aromatic functionalities.
Key Features:
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Chemical Formula: C12H9FN2O3
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Molecular Weight: Approximately 248.21 g/mol
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Functional Groups:
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Fluorinated aromatic ring (4-fluorophenyl)
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Pyrimidine heterocycle
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Ether linkage (-O-) connecting the pyrimidine and acetic acid groups
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Carboxylic acid (-COOH) group
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Synthesis
The synthesis of [2-(4-Fluoro-phenyl)-pyrimidin-5-yloxy]-acetic acid likely involves multi-step reactions, combining fluorinated aromatic compounds with pyrimidine derivatives. A general synthetic route could include:
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Preparation of the Pyrimidine Intermediate:
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Pyrimidines are commonly synthesized via condensation reactions involving β-diketones and urea or guanidine.
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Introduction of the Fluoro-Phenyl Group:
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A nucleophilic aromatic substitution (SNAr) reaction could be used to attach the 4-fluorophenyl group to the pyrimidine core.
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Formation of the Ether Linkage:
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The ether bond between the pyrimidine and acetic acid moieties may be achieved via Williamson ether synthesis using an alkoxide intermediate.
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Carboxylation:
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The final step involves introducing the acetic acid group through carboxylation reactions or direct ester hydrolysis.
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Potential Applications
The structural features of [2-(4-Fluoro-phenyl)-pyrimidin-5-yloxy]-acetic acid make it an interesting candidate for various applications:
Medicinal Chemistry
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Anti-inflammatory Agents: Compounds with pyrimidine and fluorophenyl groups often exhibit anti-inflammatory properties.
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Anticancer Activity: Fluorinated aromatic rings are known to enhance bioavailability and metabolic stability in anticancer drugs.
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Enzyme Inhibition: The pyrimidine moiety may act as a mimic for nucleotides, enabling interactions with enzymes like kinases or polymerases.
Agrochemicals
Pyrimidine derivatives are widely used in herbicides and fungicides due to their ability to disrupt enzymatic pathways in plants and fungi.
Material Science
Fluorinated compounds often exhibit unique electronic and thermal properties, making them useful in advanced material applications.
Structural and Spectroscopic Characterization
To confirm the identity and purity of [2-(4-Fluoro-phenyl)-pyrimidin-5-yloxy]-acetic acid, various analytical techniques would be employed:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Identifies hydrogen (^1H) and carbon (^13C) environments within the molecule. |
| Mass Spectrometry | Determines molecular weight and fragmentation pattern. |
| IR Spectroscopy | Confirms functional groups (e.g., carboxylic acid, ether). |
| X-ray Crystallography | Provides detailed structural information (if crystalline). |
Safety and Handling
Compounds containing fluorinated aromatic rings and pyrimidines can pose risks during handling:
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Toxicity: Fluorinated compounds may exhibit cytotoxicity; appropriate precautions should be taken.
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Environmental Impact: Fluorinated chemicals are persistent in the environment; disposal must follow regulatory guidelines.
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Storage: Store in a cool, dry place away from moisture to prevent hydrolysis of the ester bond.
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